molecular formula C18H12BrN B1632527 4-Bromo-9-phenyl-9h-carbazole CAS No. 1097884-37-1

4-Bromo-9-phenyl-9h-carbazole

Cat. No. B1632527
CAS RN: 1097884-37-1
M. Wt: 322.2 g/mol
InChI Key: OLLJKISFWSJGID-UHFFFAOYSA-N
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Description

4-Bromo-9-phenyl-9h-carbazole is a bromide-substituted carbazole . It is a white powder and is used as a research chemical . The carbazole ring system is essentially planar . It is a photoelectric material intermediate and can be used to synthesize OLED materials .


Synthesis Analysis

The synthesis of this compound involves the use of m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide . The reaction is carried out under nitrogen protection at 130°C for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is then extracted with water and ethyl acetate . The organic layer is desolvated to obtain the crude product, which is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .


Molecular Structure Analysis

The 4-bromo-phenyl ring of this compound is inclined to the mean plane of the carbazole moiety . In the crystal, molecules stack along [001] and are linked by C-H⋯π interactions forming a corrugated two-dimensional network lying parallel to (100) .


Physical And Chemical Properties Analysis

This compound is a white powder . The carbazole ring system is essentially planar .

Scientific Research Applications

Luminescence and Structural Analysis

  • Synthesis and Characterization : 4-Bromo-9-phenyl-9H-carbazole derivatives have been synthesized and analyzed for their crystal structures and luminescent properties. These compounds exhibit high thermal stabilities with decomposition temperatures ranging from 298 to 368 °C. They also demonstrate significant luminescent properties, with maximal peaks at specific wavelengths, indicating their potential application in luminescent materials (Tang et al., 2021).

Optoelectronic and Electrochromic Properties

  • Electrochromic Polymers : Research involving this compound has led to the development of novel polymers with significant electrochromic properties. These polymers demonstrate high coloration efficiency and electrochromic stability, making them suitable for applications in electrochromic materials (Zhang et al., 2019).

Organic Light-Emitting Diodes (OLEDs)

  • OLED Application : Derivatives of this compound have been used in the synthesis of fluorophores for OLEDs. These fluorophores, due to their bipolar transporting ability and thermal stability, are effective in nondoped blue OLEDs and red phosphorescent OLEDs, showing high electroluminescence efficiencies (Liu et al., 2018).

Anticancer Activity

  • Potential Anticancer Properties : Some this compound derivatives have shown significant anticancer activity. Microwave-assisted synthesis of these derivatives has led to compounds that exhibit considerable activity against specific cancer cell lines, suggesting their potential in cancer treatment (Chaudhary & Chaudhary, 2016).

Bacterial Transformation

  • Transformation by Bacteria : this compound and its derivatives have been studied for their transformation by biphenyl-utilizing bacteria. These studies aim to understand the metabolic pathways and produce different derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).

Dye-Sensitized Solar Cells

  • Application in Solar Cells : Carbazole-based organic dyes, including those derived from this compound, have been synthesized and characterized for their application in dye-sensitized solar cells. These studies involve analyzing the molecular configuration, synthesis, and performance of these dyes in solar cells (Kumaran et al., 2021).

ConclusionThe research on this compound spans various applications, from luminescent materials and OLEDs to potential anticancer agents and solar cell technology. Its versatile chemical properties make it a valuable compound

Scientific Research Applications of this compound

Luminescence and Structural Analysis

  • Syntheses and Crystal Structures : The compound 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole and its derivatives exhibit interesting structural and luminescence properties. These compounds, characterized by FI-IR, UV–Vis spectra, and X-ray diffraction, show high thermal stabilities and specific luminescent properties, making them potentially useful in material science applications (Tang et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

  • Application in OLEDs : Derivatives of this compound have been synthesized and studied for their application in OLEDs. Their photophysical and electroluminescent properties suggest they are suitable for use in nondoped blue OLEDs and red phosphorescent OLEDs, offering potential advancements in display technology (Liu et al., 2018).

Anticancer Activity

  • Anticancer Properties : Research has shown that certain 2,3,4,9-tetrahydro-1H-carbazole derivatives exhibit notable anticancer activity. This suggests the potential therapeutic application of these compounds in treating specific types of cancer (Chaudhary & Chaudhary, 2016).

Electrophosphorescence

  • Bipolar Host Materials for Electrophosphorescence : Compounds incorporating CN groups into the this compound structure have been developed as host materials for blue electrophosphorescent devices. These materials exhibit improved efficiency and a slow efficiency roll-off, indicating their potential in high-performance OLED applications (Deng et al., 2013).

Dye-Sensitized Solar Cells

  • Use in Solar Cells : Carbazole-based organic dyes, including those derived from this compound, have been explored for use in dye-sensitized solar cells. These studies focus on the molecular configuration, synthesis, and performance of the dyes, highlighting their potential in renewable energy technologies (Kumaran et al., 2021).

Safety and Hazards

The safety information for 4-Bromo-9-phenyl-9h-carbazole indicates that it is a substance that requires caution. It has the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s known that carbazole derivatives are often used in the synthesis of organic light-emitting diodes (oleds) , suggesting that their targets could be related to light emission processes in these devices.

Mode of Action

Given its use in oleds , it can be inferred that it may interact with other components in the device to facilitate light emission

Biochemical Pathways

In the context of oleds, it likely plays a role in the electron transfer processes that lead to light emission .

Result of Action

The result of the action of 4-Bromo-9-phenyl-9h-carbazole is likely related to its role in OLEDs . It may contribute to the light emission properties of these devices.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, in the context of OLEDs, factors such as temperature, humidity, and the presence of other materials in the device could potentially impact its efficacy and stability . .

properties

IUPAC Name

4-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLJKISFWSJGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1097884-37-1
Record name 4-Bromo-9-phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 4.37 mmol (4.00 g) Pd2dba3, (dba=dibenzoylacetone), 6.55 mmol (3.63 g) dppf (dppf=diphenylphosphine ferrocene), and 400 ml dry toluene. Using a magnetic stir bar and hot plate, the mixture was stirred for 15 minutes under argon. Then 436 mmol (48.92 g) sodium t-butoxide was added against counter flow of argon and the reaction was stirred another 30 minutes. Then 291 mmol (48.66 g) carbazole with 873 mmol (205.96 g) 1,4-dibromobenzene were added and the reaction was heated to 100° C. for 16 hours. The reaction progress was followed by TLC until no carbazole could be detected. At end of reaction, the reaction mixture was taken up into water/ether (2:1). The mixture was then washed with water until the organic layer was colorless, then the solution was concentrated. The residue was dissolved in a mixture of toluene/hexane and passed through a short column of silica gel. The solvent was then removed from the column filtrate which yielded the product.
Quantity
48.92 g
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reactant
Reaction Step One
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48.66 g
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205.96 g
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0 (± 1) mol
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400 mL
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4 g
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water ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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